2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Descripción

Propiedades

IUPAC Name |

2-(difluoromethyl)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBUIWGABVQONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-17-1 | |

| Record name | 2-(difluoromethyl)-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 2-(difluoromethyl)-4-fluoro-1-nitrobenzene, a fluorinated aromatic compound of significant interest in modern medicinal chemistry and materials science. We will explore its core chemical and physical properties, molecular structure, and spectroscopic signatures. Furthermore, this document details established synthetic methodologies, explores its chemical reactivity, and illuminates its role as a versatile building block in the development of novel pharmaceuticals. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound is a substituted nitrobenzene compound featuring two distinct fluorine-containing moieties: a difluoromethyl group (-CHF₂) and a fluoro group (-F) attached to the aromatic ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and potential as a pharmacophore.

Nomenclature and Identifiers

-

IUPAC Name : this compound

-

Synonyms : 4-Fluoro-1-nitro-2-(difluoromethyl)benzene

-

CAS Number : 1214333-17-1[1]

Molecular and Physicochemical Properties

The introduction of fluorine imparts unique characteristics to the molecule, such as increased lipophilicity and altered metabolic stability, which are highly desirable in drug design.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [4] |

| Molecular Weight | 191.11 g/mol | [4] |

| Appearance | Typically a solid or oil | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohol and ether.[5] | [5] |

Molecular Structure and Spectroscopic Analysis

The arrangement of the electron-withdrawing nitro group, the fluoro substituent, and the difluoromethyl group on the benzene ring dictates the molecule's chemical behavior.

Molecular Structure:

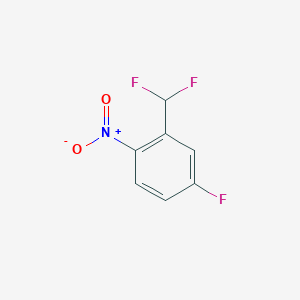

Figure 1. 2D Chemical Structure

Figure 1. 2D Chemical StructureKey Structural Features

-

Aromatic Ring : A benzene core substituted at positions 1, 2, and 4.

-

Nitro Group (-NO₂) : A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

-

Fluoro Group (-F) : An electronegative atom that influences the electronic environment of the ring.

-

Difluoromethyl Group (-CHF₂) : A unique moiety that can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, a valuable property in designing enzyme inhibitors.[4][6]

Spectroscopic Profile (Expected)

-

¹H NMR : The spectrum would show signals for the aromatic protons, with coupling patterns influenced by both the fluorine atom on the ring and the difluoromethyl group. The proton on the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR : Signals for the seven carbon atoms would be observed, with their chemical shifts influenced by the attached functional groups. Carbon atoms bonded to fluorine will show characteristic splitting.

-

¹⁹F NMR : This would be the most informative spectrum, showing two distinct signals: one for the single fluorine atom on the ring and another for the two equivalent fluorine atoms of the difluoromethyl group.

-

Mass Spectrometry : The molecular ion peak would be observed at m/z 191.0198, corresponding to the exact mass of the molecule (C₇H₄F₃NO₂).

Synthesis and Manufacturing

The synthesis of fluorinated aromatic compounds like this compound often involves multi-step processes. A common conceptual approach involves the nitration of a pre-functionalized benzene ring.

General Synthetic Strategy

A plausible synthetic route would start with a difluoromethyl-substituted fluorobenzene, followed by a regioselective nitration step. The directing effects of the existing substituents are crucial for achieving the desired isomer.

-

Starting Material : A suitable precursor, such as 1-(difluoromethyl)-3-fluorobenzene.

-

Nitration : The precursor is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the correct position.[7]

The workflow for a typical nitration reaction is depicted below.

Caption: General workflow for the synthesis via nitration.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for similar aromatic compounds.[7]

-

Preparation : Cool a stirred solution of concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice bath.

-

Addition of Precursor : Slowly add 1-(difluoromethyl)-3-fluorobenzene (e.g., 0.1 mol) to the sulfuric acid while maintaining the temperature at 0°C.

-

Nitration : Add a pre-cooled mixture of concentrated nitric acid (e.g., 0.11 mol) and concentrated sulfuric acid (e.g., 10 mL) dropwise to the reaction mixture. The temperature must be kept below 5-10°C.

-

Reaction : Stir the solution at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extraction : Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the pure this compound.

Reactivity and Chemical Transformations

The molecule's reactivity is dominated by the electron-deficient nature of the aromatic ring, making it a valuable intermediate for various chemical transformations.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation yields 2-(difluoromethyl)-4-fluoroaniline, a key precursor for building more complex molecules like APIs (Active Pharmaceutical Ingredients).

-

Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom at position 4 is activated by the ortho- and para-directing nitro group, making it a good leaving group in SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at this position.

Caption: Key reaction pathways of the title compound.

Applications in Research and Drug Development

Organofluorine compounds are prevalent in pharmaceuticals, with approximately 20% of all commercial drugs containing fluorine.[8] The unique properties of the difluoromethyl group make this compound a particularly attractive building block.

Role as a Chemical Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[9] Its functional groups provide handles for a variety of chemical modifications, allowing for its incorporation into diverse molecular scaffolds.

Significance in Medicinal Chemistry

-

Metabolic Stability : The C-F bond is very strong, so introducing fluorine can block metabolically labile sites in a drug molecule, increasing its half-life and bioavailability.[3]

-

Lipophilicity Modulation : Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][3]

-

Bioisosterism : The -CHF₂ group is recognized as a bioisostere of groups like hydroxyl (-OH) or thiol (-SH). It can act as a hydrogen bond donor, mimicking interactions of these groups with biological targets like enzymes, but without the metabolic liabilities associated with them.[6]

-

¹⁹F NMR and PET Imaging : The presence of fluorine allows for the use of ¹⁹F-NMR in fragment-based drug discovery to study drug-target interactions.[10] Furthermore, the synthesis of ¹⁸F-labeled analogues can enable Positron Emission Tomography (PET) imaging for diagnostic purposes.[3]

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound should be handled with care, following standard laboratory safety procedures.

-

Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing vapors or dust. Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from heat, sparks, and open flames.[14] Store locked up.[15]

-

Toxicity : Nitroaromatic compounds can be toxic. Harmful if swallowed, inhaled, or in contact with skin.[12][13] In case of exposure, seek immediate medical attention.[11][15]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive nitro group, a site for nucleophilic substitution, and the valuable difluoromethyl moiety makes it a powerful tool for medicinal chemists. The strategic incorporation of this building block allows for the fine-tuning of molecular properties to enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

- 1. 1214333-17-1|this compound|BLD Pharm [bldpharm.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene|CAS 1214383-50-2 [benchchem.com]

- 5. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

Spectroscopic Data for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development who are working with or may encounter this and related fluorinated nitroaromatic compounds. In the ever-evolving landscape of medicinal chemistry and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior.

This compound, with the CAS Number 63878-71-7, is a substituted aromatic compound featuring a nitro group, a fluorine atom, and a difluoromethyl group attached to a benzene ring.[1][2] The presence of these functionalities imparts unique electronic properties to the molecule, making its spectroscopic analysis a rich source of structural information. This guide will provide a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our analysis.

References

Commercial availability of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

An In-Depth Technical Guide to 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, this compound. It moves beyond a simple cataloging of properties to provide an in-depth analysis of its commercial landscape, applications, and the scientific rationale for its use in modern therapeutic design.

Strategic Overview: The Value Proposition in Medicinal Chemistry

This compound (CAS No: 63878-71-7) is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility is derived from the unique interplay of its three core functional groups: the nitro group, the aromatic fluorine atom, and the difluoromethyl group.

-

The Nitro Group as a Versatile Handle: The nitro moiety is a cornerstone of synthetic chemistry, readily serving as a precursor to an aniline derivative via reduction. This transformation opens a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic systems, which are prevalent in pharmaceuticals.

-

The Impact of Fluorine in Drug Design: The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug candidate's profile.[1][2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins.[3]

-

The Difluoromethyl Group (CHF₂): A Modern Bioisostere: The difluoromethyl group is of particular interest as it can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. It is less lipophilic than the related trifluoromethyl (-CF₃) group and possesses the unique ability to act as a hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[4] This modulation of lipophilicity, electronic properties, and conformational preference makes it a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][4]

The combination of these features in a single, commercially available molecule provides a streamlined starting point for the synthesis of novel compounds, particularly in the fields of oncology, neurology, and infectious diseases.

Physicochemical Properties and Commercial Profile

A thorough understanding of the compound's properties is critical for its effective use in a laboratory setting.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63878-71-7 | [5] |

| Molecular Formula | C₇H₄F₃NO₂ | [5] |

| Molecular Weight | 191.11 g/mol | [5] |

| MDL Number | MFCD14698657 | [5] |

| Purity/Specification | Typically ≥95-98% | [6][7] |

| SMILES Code | O=--INVALID-LINK--[O-] | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

Commercial Availability

This compound is available from several chemical suppliers, primarily catering to research and development quantities. Bulk inquiries are typically handled on a case-by-case basis.

Table 2: Selected Commercial Suppliers

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich (Merck) | 2-(difluoromethyl)-1-fluoro-4-nitrobenzene | 63878-71-7 | Not specified |

| BLDpharm | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | 63878-71-7 | Not specified |

| ChemScene | 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene | 1214364-90-5 | ≥98% |

| Lab-Chemicals.com | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8 | 95% |

*Note: Isomeric variations exist. Researchers must verify the specific substitution pattern required for their synthetic route.

Synthetic & Application Logic

The strategic value of this compound is best understood through its application workflow in a typical drug discovery campaign.

Caption: Synthetic pathways originating from the title compound.

The primary synthetic route involves the reduction of the nitro group to form the corresponding aniline. This intermediate is a versatile platform for building complex molecular architectures. The fluorine atom, activated by the electron-withdrawing nitro group, can also undergo nucleophilic aromatic substitution (SNAr), providing an alternative path for diversification.

Caption: Relationship between structure and medicinal properties.

Safety, Handling, and Disposal

As with any nitroaromatic compound, proper safety protocols are mandatory. The information provided here is a summary and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description |

| Hazard | H301/H302 | Toxic or Harmful if swallowed.[8] |

| H315 | Causes skin irritation.[8] | |

| H319 | Causes serious eye irritation.[8] | |

| H335 | May cause respiratory irritation.[8] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] |

| P270 | Do not eat, drink or smoke when using this product.[9][10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][10] | |

| Response | P301+P310/P317 | IF SWALLOWED: Immediately call a POISON CENTER/doctor or get medical help.[8][9] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9][10] |

| P405 | Store locked up.[9] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9][10] |

Experimental Protocol: General Handling Procedure

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Dispensing: As the compound may be a solid or low-melting liquid, use appropriate spatulas or syringes for transfer. Avoid creating dust.

-

Waste Disposal: Contaminated materials and excess reagents must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to drains.

Conclusion

This compound represents a sophisticated and highly valuable starting material for drug discovery and development. Its commercial availability provides researchers with direct access to a scaffold that combines three key functional motifs, each contributing to the potential for creating novel therapeutics with optimized properties. A comprehensive understanding of its chemical behavior, safety profile, and the strategic rationale for its use is essential for leveraging its full potential in the laboratory.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 63878-71-7|2-(Difluoromethyl)-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Safety and Handling of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and, most critically, the safety and handling protocols for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. This compound, a member of the fluorinated nitroaromatic class, is a valuable building block in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the presence of a difluoromethyl group, a fluorine atom, and a nitro group, make it a versatile intermediate for the synthesis of novel bioactive molecules. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound responsibly and effectively in a laboratory setting.

Introduction: The Role of Fluorinated Nitroaromatics in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This compound belongs to a class of compounds that are particularly valuable in synthetic chemistry. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a fundamental transformation in the synthesis of complex organic molecules. The fluorine atom at the 4-position is a good leaving group in such reactions. The difluoromethyl group at the 2-position further modulates the electronic properties of the ring and can serve as a lipophilic hydrogen bond donor, a feature of increasing interest in drug design. Consequently, this compound is a key intermediate for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical and toxicological properties of a compound is paramount for its safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 63878-71-7 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential toxicity upon ingestion, inhalation, and skin contact, as well as its capacity to cause irritation. The toxicological profile is consistent with that of other fluorinated nitroaromatic compounds.

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

Data inferred from Safety Data Sheets of this compound and closely related analogs.

Expert Insight: The toxicity of nitroaromatic compounds is often linked to their ability to be metabolized to reactive intermediates that can cause oxidative stress and methemoglobinemia. The presence of fluorine can modulate this metabolic pathway, but the fundamental toxicological concerns remain. For a related compound, 1-fluoro-4-nitrobenzene, the oral LD50 in rats is reported as 250 mg/kg, and the inhalation LC50 in rats is 2,600 mg/m³ over 4 hours[1]. While these values are for an analogous compound, they underscore the need for caution when handling any fluorinated nitrobenzene.

Synthesis and Reactivity

Synthetic Approaches

A general procedure for the nitration of a fluorinated aromatic compound is as follows:

Conceptual Synthesis Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with careful stirring.

-

Reaction: To the cooled nitrating mixture, add the 1-(difluoromethyl)-3-fluorobenzene precursor dropwise, maintaining a low temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated nitroaromatic compound.

Caption: Conceptual workflow for the synthesis of this compound via nitration.

Chemical Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . The fluorine atom at the 4-position (para to the nitro group) is the most likely leaving group in these reactions.

Expert Insight: The rate of SNAr reactions on fluoronitrobenzenes is often faster than their chloro- or bromo-analogs. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic.

Common nucleophiles that can displace the fluorine atom include:

-

Amines (primary and secondary): To form N-substituted anilines.

-

Alkoxides and Phenoxides: To form aryl ethers.

-

Thiolates: To form aryl sulfides.

The nitro group can also be readily reduced to an amine, providing a handle for a wide range of further chemical transformations, such as diazotization and subsequent substitution reactions, or amide bond formation. Common reducing agents include:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Metal-based Reducing Agents: Such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and sleeves should be worn.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid all direct contact with the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Use spark-proof tools and avoid sources of ignition, as the compound may be combustible.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed, properly labeled container.

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire Fighting

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Hazards from Combustion: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its utility is, however, matched by its potential hazards. A comprehensive understanding of its chemical properties, reactivity, and, most importantly, its toxicological profile is essential for its safe handling. By adhering to the stringent safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can mitigate the risks associated with this compound and harness its full potential in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The unique electronic properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the array of fluorinated building blocks, 2-(difluoromethyl)-4-fluoro-1-nitrobenzene stands out as a particularly valuable scaffold. Its unique substitution pattern, featuring two distinct electron-withdrawing groups—a nitro group and a difluoromethyl group—and a strategically positioned fluorine atom as a leaving group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr).

This technical guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings that govern its reactivity and regioselectivity, and present detailed, field-proven protocols for its reaction with a variety of nucleophiles. These reactions open a gateway to a diverse range of substituted aniline derivatives, which are key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), including potent kinase inhibitors.

The Science Behind the Substitution: Mechanistic Insights

The SNAr reaction of this compound proceeds via a classical addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group, positioned para to the fluorine leaving group, is the primary activating factor. This activation is further intensified by the inductive effect of the ortho-difluoromethyl group.

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine atom. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and is particularly stabilized by the nitro group. In the subsequent, rapid elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Regioselectivity: The Directing Influence of the Nitro and Difluoromethyl Groups

The substitution pattern of this compound ensures a high degree of regioselectivity. The fluorine atom at the C-4 position is highly activated for nucleophilic attack due to the powerful electron-withdrawing effect of the nitro group at the C-1 position, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The difluoromethyl group at the C-2 position, while also electron-withdrawing, primarily exerts an inductive effect and provides steric hindrance around the adjacent positions. This electronic and steric landscape strongly favors nucleophilic attack at the C-4 position, leading to the selective formation of 4-substituted-2-(difluoromethyl)-1-nitrobenzene derivatives.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the SNAr of this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of N-substituted 2-(difluoromethyl)-4-amino-1-nitrobenzene derivatives, which are valuable precursors for a range of bioactive molecules.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Potassium carbonate (K2CO3) or triethylamine (Et3N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K2CO3 or Et3N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenolic Nucleophiles (O-Arylation)

This protocol outlines the synthesis of 2-(difluoromethyl)-4-phenoxy-1-nitrobenzene derivatives. Phenolic nucleophiles typically require a base to generate the more nucleophilic phenoxide ion.

Materials:

-

This compound

-

Substituted phenol

-

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the reaction with thiol nucleophiles to form 2-(difluoromethyl)-4-(thio)-1-nitrobenzene derivatives. Similar to phenols, thiols are often deprotonated with a base to form the more reactive thiolate.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH) or potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Please note that these are general guidelines, and optimization may be required for specific substrates.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Nucleophiles | Aniline | K2CO3 | DMF | 80-100 | 85-95 |

| Morpholine | Et3N | DMSO | 50-70 | 90-98 | |

| O-Nucleophiles | Phenol | NaH | THF | 60-80 | 80-90 |

| 4-Methoxyphenol | t-BuOK | DMF | 70-90 | 82-92 | |

| S-Nucleophiles | Thiophenol | NaH | DMF | 25-50 | 88-96 |

| Benzyl Mercaptan | K2CO3 | Acetonitrile | 50-70 | 85-93 |

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and a generalized experimental workflow.

Caption: General mechanism of the SNAr reaction.

Caption: A generalized workflow for SNAr reactions.

Applications in Drug Development: Building Blocks for Kinase Inhibitors

The products derived from the nucleophilic aromatic substitution of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.

The subsequent reduction of the nitro group in the SNAr products to an aniline provides a key intermediate. This 2-(difluoromethyl)-4-substituted aniline can then be further elaborated to construct complex heterocyclic scaffolds that are common in kinase inhibitors. For instance, these anilines can be used in the synthesis of PI3Kα selective inhibitors, a class of drugs being investigated for the treatment of various cancers.[2] The difluoromethyl group, in particular, is a valuable bioisostere for a hydroxyl or thiol group and can enhance the binding affinity and metabolic stability of the final drug candidate.

Conclusion: Enabling the Synthesis of Novel Therapeutics

The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of 4-substituted-2-(difluoromethyl)-1-nitrobenzene derivatives. The protocols outlined in these application notes offer a reliable starting point for researchers in organic synthesis and medicinal chemistry. The high regioselectivity and generally good to excellent yields make this substrate an attractive building block for the construction of complex molecules with potential therapeutic applications. The resulting products, particularly after reduction of the nitro group, are valuable intermediates for the development of next-generation therapeutics, including targeted kinase inhibitors for oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. mdpi.com [mdpi.com]

Using 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene as a building block in organic synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene as a versatile building block in modern organic synthesis. We delve into the unique reactivity imparted by its distinct functional groups—the nitro, fluoro, and difluoromethyl moieties—and provide detailed, field-proven protocols for its two primary synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. The causality behind experimental choices is explained, empowering scientists to adapt and optimize these methods for the synthesis of novel, high-value compounds.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic compound that has emerged as a powerful tool in synthetic and medicinal chemistry. Its structure is strategically adorned with three key functional groups that dictate its reactivity and utility:

-

A Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the benzene ring towards nucleophilic attack, primarily at the ortho and para positions.

-

A Fluoro Group (-F): Positioned para to the nitro group, this halogen serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions due to its high electronegativity and the stability of the resulting fluoride ion.[1][2][3]

-

A Difluoromethyl Group (-CF₂H): This moiety is of particular interest in drug design. It is a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups and can act as a hydrogen bond donor.[4][5] Its incorporation into drug candidates often enhances critical properties such as metabolic stability, lipophilicity, and bioavailability.[6][7]

The synergistic interplay of these groups makes this compound an ideal starting material for constructing complex molecular architectures, particularly for the development of novel therapeutics like kinase and carbonic anhydrase inhibitors.[1][8][9]

Physicochemical Properties & Reactivity Profile

The compound's reactivity is a direct consequence of its electronic structure. The powerful electron-withdrawing nature of both the nitro and difluoromethyl groups renders the aromatic ring electron-deficient, which is the primary prerequisite for facilitating SNAr reactions.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 207.11 g/mol |

| Appearance | Typically a yellow solid or oil |

| CAS Number | 123842-59-9 |

The fluorine atom at the C-4 position is the most labile site for nucleophilic displacement, a result of the resonance stabilization provided by the para-nitro group to the negatively charged intermediate, known as a Meisenheimer complex.[10]

Caption: Electronic contributions of functional groups.

Core Synthetic Transformations & Protocols

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C-4 fluorine by a nucleophile is the most prominent reaction of this building block. This transformation proceeds via a two-step addition-elimination mechanism and is highly efficient for a wide range of nucleophiles.

Causality and Mechanistic Insight: The reaction's success hinges on the formation of a resonance-stabilized Meisenheimer complex. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus preserving its reactivity. The reaction is often accelerated by moderate heating, which provides the necessary activation energy for the initial nucleophilic attack.

Caption: Standard workflow for SNAr reactions.

Protocol 1: General SNAr with an Amine Nucleophile

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq, optional, as a non-nucleophilic base)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a 0.5 M solution).

-

Add the amine nucleophile (1.2 eq). If the amine salt is used or if the amine is not basic enough, add K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[1]

-

Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Reduction of the Nitro Group

Conversion of the nitro group to a primary amine unlocks a vast array of subsequent chemical transformations, including amide coupling, sulfonamide formation, and diazotization reactions. This reduction is a critical step in synthesizing many biologically active molecules.

Causality and Reagent Selection: The choice of reducing agent is paramount and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation (H₂/Pd/C): Highly effective but can sometimes lead to dehalogenation (C-F bond cleavage) under harsh conditions. Raney Nickel is an alternative that is often less prone to causing dehalogenation.[11]

-

Metal-Acid Systems (Fe/HCl, SnCl₂/HCl): These are robust, inexpensive, and highly reliable methods for reducing aromatic nitro groups.[11][12] Tin(II) chloride (SnCl₂) is particularly valued for its chemoselectivity, often leaving other reducible groups untouched.[13]

-

Metal Hydrides (LiAlH₄): Not recommended for aromatic nitro compounds as they tend to form azo compounds as byproducts.[11]

Caption: Common methods for nitro group reduction.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride (SnCl₂)

This protocol provides a reliable and chemoselective method for converting the nitroarene to the corresponding aniline.

Materials:

-

Substituted 2-(Difluoromethyl)-1-nitrobenzene derivative (from Protocol 1) (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve the nitroarene (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.5 eq) to the solution in one portion.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and stir.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the solvent.

-

Re-dissolve the residue in ethyl acetate and cool in an ice bath.

-

Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases. Caution: This neutralization is exothermic.

-

A thick white precipitate (tin salts) will form. Filter the entire mixture through a pad of diatomaceous earth, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline, which can be purified further if necessary.

Summary of Synthetic Utility

The strategic application of these two core reactions transforms this compound into a diverse range of valuable intermediates.

| Starting Material | Reaction | Key Reagents | Product Class | Further Applications |

| 2-(CF₂H)-4-F-1-NO₂-Ph | SNAr | R₂NH, R-OH, R-SH | Diaryl ethers, N-aryl amines, Thioethers | Kinase Inhibitors, Agrochemicals |

| Product from SNAr | Nitro Reduction | SnCl₂, Fe/HCl, H₂/Pd-C | Substituted Anilines | Amide bond formation, Heterocycle synthesis |

Conclusion

This compound is a quintessential example of a modern building block, engineered for efficiency and versatility. Its predictable reactivity in SNAr and nitro reduction reactions provides a reliable and robust platform for accessing novel fluorinated compounds. By understanding the underlying principles of its reactivity and employing the detailed protocols provided, researchers can effectively leverage this reagent to accelerate discovery programs in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. youtube.com [youtube.com]

The Strategic Application of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene in Medicinal Chemistry: A Guide for Researchers

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethyl (CF₂H) group has garnered significant attention for its unique physicochemical properties that can profoundly enhance the therapeutic profile of drug candidates. This technical guide provides an in-depth exploration of the application of a key building block, 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene , in medicinal chemistry. We will delve into the rationale behind its use, detailed synthetic protocols for its transformation into valuable intermediates, and its application in the synthesis of clinically relevant molecules, such as kinase inhibitors.

The Difluoromethyl Group: A Privileged Moiety in Drug Design

The difluoromethyl group is often considered a bioisostere of hydroxyl, thiol, or amine functionalities.[1][2] This substitution can lead to improved metabolic stability by blocking sites susceptible to enzymatic oxidation.[3] Unlike the more lipophilic trifluoromethyl group, the CF₂H group can act as a lipophilic hydrogen bond donor, a characteristic that can be pivotal for enhancing binding affinity to biological targets.[1][2] The introduction of this moiety can also modulate a molecule's pKa, conformation, and membrane permeability, all critical parameters in optimizing a drug's pharmacokinetic and pharmacodynamic profile.[4]

Core Synthetic Transformations of this compound

This compound is a versatile starting material, primarily utilized for two key transformations that unlock its potential in medicinal chemistry: reduction of the nitro group to form 2-(difluoromethyl)-4-fluoroaniline, and nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Protocol 1: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a fundamental step, yielding the highly valuable intermediate, 2-(difluoromethyl)-4-fluoroaniline. This aniline is a crucial building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[5]

Reaction Scheme:

Detailed Protocol:

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., H-Cube or Parr shaker) or a balloon filled with hydrogen

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in methanol (0.1-0.2 M), carefully add 10% Pd/C (0.01 eq).

-

The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a hydrogenation apparatus at a suitable pressure (e.g., 50 psi) or by bubbling hydrogen gas through the stirred solution for a specified time.[6]

-

The reaction is typically stirred at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol or dichloromethane.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-(difluoromethyl)-4-fluoroaniline.[6]

-

The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. The 10% loading provides a good balance between reactivity and cost.

-

Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves the starting material and is compatible with the catalyst.

-

Hydrogen Source: The use of a hydrogenator allows for safe and controlled delivery of hydrogen gas at elevated pressures, which can accelerate the reaction rate. A hydrogen-filled balloon is a simpler setup suitable for smaller scale reactions.

-

Filtration: Filtration through Celite is crucial to completely remove the fine palladium particles, which can interfere with subsequent reactions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 1-position. This allows for the introduction of a variety of nucleophiles, such as amines, to build molecular complexity.

Reaction Scheme:

Detailed Protocol:

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, morpholine)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Round-bottom flask

-

Stirring and heating apparatus

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.[1]

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (2.0 eq) to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated to 50-100 °C. The optimal temperature will depend on the reactivity of the nucleophile.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Causality and Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile.

-

Base: A base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. Inorganic bases like K₂CO₃ are often used for their low cost and ease of removal, while organic bases like triethylamine can be used for more sensitive substrates.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

Application in the Synthesis of Kinase Inhibitors: The Case of ZSTK474

A prominent example highlighting the importance of the 2-(difluoromethyl)aniline scaffold is in the synthesis of the potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, ZSTK474 .[6] ZSTK474 has demonstrated significant antitumor activities in preclinical models. The core of ZSTK474 is a 2-(difluoromethyl)-1H-benzimidazole moiety.

While the original synthesis of ZSTK474 starts from o-phenylenediamine and difluoroacetic acid, this compound serves as an excellent starting point for the synthesis of analogs of ZSTK474 and other kinase inhibitors requiring a substituted 2-(difluoromethyl)aniline fragment.

The following workflow illustrates a conceptual pathway to a key benzimidazole intermediate for ZSTK474 analogs, starting from this compound.

Experimental Workflows and Data

Table 1: Key Intermediates and their Physicochemical Properties

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | O₂N-C₆H₃(F)-CF₂H | C₇H₄F₃NO₂ | 191.11 |

| 2-(Difluoromethyl)-4-fluoroaniline | H₂N-C₆H₃(F)-CF₂H | C₇H₆F₃N | 161.12 |

| N-Substituted 2-(difluoromethyl)aniline | R₂N-C₆H₃(H₂N)-CF₂H | Varies | Varies |

| 2-(Difluoromethyl)-1H-benzimidazole | C₈H₆F₂N₂ | C₈H₆F₂N₂ | 168.15 |

Diagram 1: Synthetic Utility of this compound

Caption: Key transformations of this compound.

Diagram 2: Conceptual Pathway to a ZSTK474 Analog Intermediate

References

- 1. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols: The Strategic Use of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene in Modern Agrochemical Synthesis

Abstract

Fluorinated organic compounds are cornerstones of the modern agrochemical industry, imparting enhanced efficacy, metabolic stability, and tailored physicochemical properties to active ingredients.[1][2] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding to improve target protein binding.[3] This guide provides a detailed technical overview and validated protocols for the application of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene, a key fluorinated building block, in the synthesis of advanced agrochemicals. We will elucidate the core synthetic transformations of this intermediate and provide a step-by-step protocol for its conversion into a versatile aniline precursor and subsequent elaboration into a pyrazole carboxamide, a scaffold prevalent in a highly successful class of fungicides.

Introduction: The Role of the Difluoromethyl Group in Agrochemical Design

The strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the biological activity of pesticides.[2] Unlike the more common trifluoromethyl (CF₃) group, the difluoromethyl (CF₂H) moiety possesses a unique electronic profile. The highly polarized C-H bond allows it to act as a competent hydrogen bond donor, a feature that can lead to enhanced and more specific interactions with biological targets.[3] This makes the CF₂H group an invaluable tool for chemists aiming to fine-tune the properties of a lead compound.

This compound serves as an ideal starting material for introducing the 3-(difluoromethyl)-4-fluorophenyl fragment into larger, more complex molecules. Its primary utility stems from the predictable and high-yielding transformation of the nitro group into a reactive aniline, which serves as a nucleophilic handle for constructing a wide array of agrochemical classes, most notably the Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[4][5][6][7]

Physicochemical Properties and Reactivity

Understanding the inherent properties of this compound is critical for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Appearance | (Typically) Yellowish liquid or low-melting solid |

| Key Functional Groups | Nitro (-NO₂), Difluoromethyl (-CHF₂), Fluoro (-F) |

| Reactivity Profile | - Nitro Group: Readily reduced to an amino group (-NH₂) via catalytic hydrogenation or chemical reduction.[8][9][10][11][12] - Fluoro Group: Activated towards nucleophilic aromatic substitution (SₙAr) by the strong electron-withdrawing effects of the adjacent nitro and difluoromethyl groups. - Difluoromethyl Group: Generally stable under common reaction conditions; acts as a hydrogen-bond donor.[3] |

Core Synthetic Protocol I: Reduction to 2-(Difluoromethyl)-4-fluoroaniline

The conversion of the nitroaromatic starting material to its corresponding aniline is the most critical and foundational step for its use as an agrochemical precursor. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and avoidance of harsh metal-acid reducing agents.[8][12]

Principle of the Experiment

This protocol details the selective reduction of the nitro group of this compound using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is performed under mild pressure and temperature to ensure high selectivity and prevent hydrodefluorination (the unwanted removal of the fluorine atom).[8][9]

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound (1.0 eq)

-

Palladium on Carbon (5% Pd/C, ~1-2 mol%)

-

Methanol or Ethanol (as solvent)

-

Hydrogen Gas (H₂)

-

Parr Hydrogenation Apparatus or similar pressure vessel

-

Celite™ or other filtration aid

-

Rotary Evaporator

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly grounded.

-

Charging the Reactor: In the vessel, dissolve this compound (e.g., 19.1 g, 100 mmol) in methanol (200 mL).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., ~2.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation:

-

Seal the hydrogenation apparatus.

-

Purge the vessel multiple times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-60 psi).

-

Begin vigorous agitation and maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2-(Difluoromethyl)-4-fluoroaniline can be used directly in the next step or purified further by vacuum distillation if required.

-

Expected Yield: >95%

Workflow Diagram: Nitro Group Reduction

Caption: Workflow for the synthesis of the key aniline intermediate.

Application Protocol II: Synthesis of a Pyrazole Carboxamide Fungicide

The resulting 2-(Difluoromethyl)-4-fluoroaniline is an ideal nucleophile for coupling with activated carboxylic acids to form amides. This reaction is central to the synthesis of many SDHI fungicides, which function by inhibiting Complex II in the fungal mitochondrial respiratory chain.[5][6][7][13][14][15]

Principle of the Experiment

This protocol describes the amide bond formation between 2-(Difluoromethyl)-4-fluoroaniline and a representative pyrazole acyl chloride, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This coupling reaction forms the core structure of many potent fungicides like Bixafen and Fluxapyroxad.[4][6][14]

Experimental Protocol: Amide Coupling

Materials:

-

2-(Difluoromethyl)-4-fluoroaniline (1.0 eq)

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene (as solvent)

-

Triethylamine or Pyridine (as base, 1.2 eq)

-

Reaction flask, magnetic stirrer, dropping funnel

-

Standard work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Setup: In a clean, dry reaction flask, dissolve 2-(Difluoromethyl)-4-fluoroaniline (e.g., 16.1 g, 100 mmol) and triethylamine (16.7 mL, 120 mmol) in anhydrous dichloromethane (200 mL). Cool the mixture to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (e.g., 22.1 g, 105 mmol) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.

-

Aqueous Work-up:

-

Quench the reaction by adding water (100 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, a representative pyrazole carboxamide, can be purified by recrystallization (e.g., from ethanol/water or heptane/ethyl acetate) or by column chromatography to yield the final product as a solid.

Expected Yield: 85-95%

Overall Synthetic Pathway Diagram

Caption: Synthesis of a model SDHI fungicide from the title compound.

Conclusion

This compound is a high-value, versatile intermediate for the agrochemical industry. Its utility is primarily unlocked through a straightforward and high-yielding reduction to the corresponding aniline. This key intermediate provides a direct route to high-value active ingredients, particularly pyrazole carboxamide fungicides. The protocols outlined in this document are based on established, robust, and scalable chemical transformations, demonstrating the causality behind the experimental choices and providing a reliable framework for researchers in the field of agrochemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 5. SDHI Fungicides | FRAC [frac.info]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 8. Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines [mdpi.com]

- 9. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. extension.psu.edu [extension.psu.edu]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(difluoromethyl)-4-fluoro-1-nitrobenzene as a versatile building block in palladium-catalyzed cross-coupling reactions. The difluoromethyl (CF₂H) group is of paramount importance in modern drug design, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties.[1] This guide moves beyond standard protocols to explain the underlying principles governing the reactivity of this electron-deficient substrate, focusing on the activation of the C-NO₂ bond—a challenging but increasingly viable alternative to traditional C-Halide couplings.[2][3] We present detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions, complete with mechanistic insights, optimization strategies, and troubleshooting advice.

Introduction: The Strategic Value of this compound

The subject of this guide, this compound, is a highly functionalized aromatic scaffold. Its utility stems from three key features:

-

The Difluoromethyl Group (CF₂H): This "lightly fluorinated" moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its electronic and lipophilic properties.[4]

-

The Fluoro Substituent: The fluorine atom provides an additional point for modulation and can influence the regioselectivity of further reactions.

-